5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene
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Overview
Description
5-(Bromomethyl)-6-methoxy-2,3-dihydro-1H-indene is a chemical compound belonging to the class of organic compounds known as indenes. It is a colorless oil with a pungent odor, and is used in various chemical synthesis and research applications. This compound is of interest due to its unique properties and potential applications in a variety of fields.
Scientific Research Applications
5-(Bromomethyl)-6-methoxy-2,3-dihydro-1H-indene has been studied for its potential applications in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various compounds with potential therapeutic applications. In addition, it has been used in the study of the mechanism of action of certain drugs, as well as in the synthesis of compounds with potential anti-cancer properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-6-methoxy-2,3-dihydro-1H-indene is not well understood. However, it is believed that the compound may act as a pro-drug, meaning that it is converted to an active form in the body. This active form is then able to interact with various receptors and enzymes in the body to produce a desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is thought that the compound may have the potential to interact with various proteins and enzymes in the body, leading to an increase in the activity of certain biochemical pathways. In addition, the compound may have the potential to act as an agonist or antagonist of certain receptors, leading to an increase or decrease in the activity of certain physiological processes.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(Bromomethyl)-6-methoxy-2,3-dihydro-1H-indene in laboratory experiments is that it is a relatively inexpensive and readily available compound. In addition, it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, the compound is not very soluble in water, making it difficult to use in certain experiments. Furthermore, the compound has a strong odor, which may be unpleasant to some researchers.
Future Directions
The potential applications of 5-(Bromomethyl)-6-methoxy-2,3-dihydro-1H-indene are numerous and varied. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. In addition, the compound may be useful in the synthesis of other compounds with potential therapeutic applications. Furthermore, the compound may be useful in the study of the mechanism of action of certain drugs, as well as in the synthesis of compounds with potential anti-cancer properties. Finally, the compound may be useful in the development of new methods for the synthesis of compounds with potential therapeutic applications.
Synthesis Methods
5-(Bromomethyl)-6-methoxy-2,3-dihydro-1H-indene can be synthesized in a two-step process. The first step involves the reaction of 5-bromomethyl-6-methoxy-2,3-dihydro-1H-indene with a base (such as sodium hydroxide) to form a sodium salt. The second step involves the reaction of this sodium salt with an acid (such as hydrochloric acid) to form the desired compound.
properties
IUPAC Name |
5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12/h5-6H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJWTGOFPDIOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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